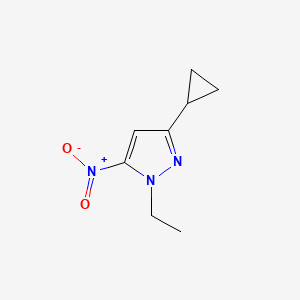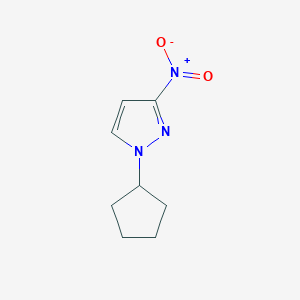
(3-Methoxypyridin-2-yl)methanamine hydrochloride
説明
(3-Methoxypyridin-2-yl)methanamine hydrochloride is a chemical compound that is widely used in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is involved in various physiological and pathological processes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory disorders.
作用機序
The mechanism of action of (3-Methoxypyridin-2-yl)methanamine hydrochloride involves its interaction with the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride. This receptor is expressed in various tissues, including the brain, and is involved in various processes such as synaptic plasticity, learning, and memory. Activation of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride by (3-Methoxypyridin-2-yl)methanamine hydrochloride leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of (3-Methoxypyridin-2-yl)methanamine hydrochloride are mainly mediated through its activation of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride. This activation leads to the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various physiological and pathological processes, including inflammation, apoptosis, and cell proliferation.
実験室実験の利点と制限
One of the main advantages of using (3-Methoxypyridin-2-yl)methanamine hydrochloride in lab experiments is its high potency and selectivity for the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride. This allows researchers to specifically target this receptor and investigate its function in various processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for the use of (3-Methoxypyridin-2-yl)methanamine hydrochloride in scientific research. One potential direction is its use in the development of therapeutics for various diseases, including Alzheimer's disease and schizophrenia. Another potential direction is its use in the investigation of the role of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride in various physiological processes, such as synaptic plasticity and learning. Additionally, the use of this compound in combination with other drugs or compounds may lead to the development of more effective therapies for various diseases.
科学的研究の応用
(3-Methoxypyridin-2-yl)methanamine hydrochloride has been extensively used in scientific research as a tool to study the function of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride. This compound has been shown to activate the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride in a dose-dependent manner, leading to the activation of downstream signaling pathways. This has allowed researchers to investigate the role of the α7 (3-Methoxypyridin-2-yl)methanamine hydrochloride in various physiological and pathological processes.
特性
IUPAC Name |
(3-methoxypyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTVZSYFGGXRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypyridin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B3216103.png)










![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216163.png)
